7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-12-3-5-13(6-4-12)19-21-17(26-22-19)10-23-15-8-7-14(20)9-16(15)25-11-18(23)24/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDZTCJWMZYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.81 g/mol. Its structure features a chloro group and an oxadiazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 369.81 g/mol |
| Molecular Formula | C19H16ClN3O3 |
| LogP | 4.8911 |
| Polar Surface Area | 55.411 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values comparable to established drugs like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner by activating caspase pathways . The presence of electron-withdrawing groups (EWGs) in the para position of the aromatic ring was crucial for enhancing biological activity .
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have been noted for their diverse pharmacological profiles:
- Antimicrobial Activity : Some studies have reported that oxadiazole compounds exhibit antibacterial and antifungal properties due to their ability to inhibit specific enzymes like carbonic anhydrase and histone deacetylases .
- Anti-inflammatory Effects : The anti-inflammatory potential has also been documented, making these compounds suitable candidates for further therapeutic exploration .
Case Studies and Research Findings
Several research findings highlight the biological activity of related oxadiazole compounds:
- A study showed that certain oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549, indicating their potential as effective anticancer agents .
- Another research effort focused on modifying the oxadiazole structure to enhance its selectivity and potency against specific cancer types. The modifications led to improved activity against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The oxadiazole moiety in the compound is known for its anticancer properties. Studies have indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, compounds similar to this structure have shown IC50 values comparable to established anticancer drugs like Tamoxifen .
-
Antimicrobial Properties :
- Research has demonstrated that compounds with similar structural features possess antimicrobial activity against a range of pathogens. The presence of the oxadiazole group enhances the bioactivity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- G Protein-Coupled Receptor Modulation :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of related oxadiazole derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited potent cytotoxicity with mechanisms involving apoptosis induction through p53 pathway activation . This suggests that the compound could be further explored as a potential cancer therapeutic.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of compounds similar to 7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one were tested against clinical isolates of bacteria. The findings revealed significant antibacterial activity, particularly against resistant strains, indicating potential for development into new antimicrobial agents .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of nitrile intermediates with hydroxylamine under reflux in ethanol .
Benzoxazinone core assembly : Condensation of chlorinated aniline derivatives with glyoxylic acid, followed by cyclization .
Coupling reactions : Alkylation or nucleophilic substitution to attach the oxadiazole moiety to the benzoxazinone core .
- Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% compared to thermal methods . Solvent polarity (e.g., DMF vs. ethanol) significantly affects regioselectivity and by-product formation .
Table 1 : Yield optimization under different conditions
| Step | Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Microwave-assisted | Ethanol | 120 | 85 |
| 1 | Thermal reflux | Ethanol | 80 | 70 |
| 3 | Alkylation | DMF | 60 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Key Techniques :
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; methylene groups (CH₂) in oxadiazole and benzoxazinone rings resonate at δ 4.5–5.2 ppm .
- ¹³C NMR : Carbonyl groups (C=O) in benzoxazinone and oxadiazole rings show peaks at δ 165–175 ppm .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1240–1300 cm⁻¹) confirm ring systems .
- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₂₀H₁₇ClN₃O₃ (exact mass: 394.09) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and compound purity (>95% by HPLC) can explain discrepancies .
- Dose-response validation : Perform IC₅₀ determinations in triplicate using ATP-based viability assays to ensure reproducibility .
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or trends in activity against specific targets (e.g., kinase inhibition vs. GPCR modulation) .
Q. What strategies optimize the regioselectivity in the formation of the 1,2,4-oxadiazole ring during synthesis?
- Approaches :
-
Catalyst selection : Use palladium catalysts (e.g., Pd/C) to enhance cyclization efficiency .
-
Solvent effects : Polar aprotic solvents (e.g., DMSO) favor 1,2,4-oxadiazole formation over 1,3,4-isomers due to stabilization of transition states .
-
Microwave irradiation : Reduces side reactions (e.g., ring-opening) by accelerating reaction kinetics .
Table 2 : Regioselectivity under varying conditions
Solvent Catalyst Temperature (°C) % 1,2,4-oxadiazole % By-products DMSO Pd/C 100 92 8 Ethanol None 80 75 25
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets like kinases or GPCRs?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures (e.g., PDB: 3POZ for kinases) to estimate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Lys72 in kinases) .
- QSAR models : Use descriptors like LogP and polar surface area to correlate structural features with activity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity >95%?
- Critical factors :
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to remove trace impurities .
- Thermal stability : Monitor decomposition at >150°C via TGA; optimize recrystallization in ethanol/water mixtures to prevent degradation .
- By-product mitigation : Introduce scavenger resins (e.g., QuadraPure™) during alkylation steps to trap unreacted intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the methylene group in the oxadiazole moiety?
- Root cause : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects .
- Resolution :
Record spectra in multiple solvents and compare with DFT-calculated shifts (Gaussian 16) .
Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
